molecular formula C10H9FN4OS B2803265 4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 869068-62-2

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2803265
CAS No.: 869068-62-2
M. Wt: 252.27
InChI Key: AMCDLNJGIHCVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that contains a triazine ring

Scientific Research Applications

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Materials Science: It can be used in the synthesis of polymers and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 4-fluorobenzyl chloride with 4-amino-3-mercapto-1,2,4-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one
  • 4-Amino-3-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazin-5-one
  • 4-Amino-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one

Uniqueness

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

4-amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCDLNJGIHCVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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